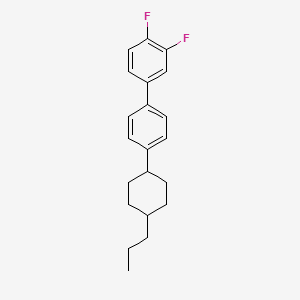

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

Description

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl (CAS 85312-59-0) is a fluorinated biphenyl derivative with a molecular formula of C21H24F2 . Its structure comprises a biphenyl core substituted with two fluorine atoms at the 3- and 4-positions of one phenyl ring and a trans-4-propylcyclohexyl group at the 4'-position of the adjacent ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions between bromofluorobenzenes and trans-4-propylcyclohexyl organometallic reagents . It is a critical component in liquid crystal (LC) formulations, particularly for thin-film transistor (TFT) displays, due to its optimal dielectric anisotropy, thermal stability, and low viscosity .

Properties

IUPAC Name |

1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULXHDGYVHCLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346460 | |

| Record name | 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85312-59-0 | |

| Record name | 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Bromine, chlorine

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated biphenyl derivatives

Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex liquid-crystal compounds.

Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

Industry: Widely used in the production of liquid crystal displays (LCDs) and other display technologies.

Mechanism of Action

The mechanism of action of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl involves its interaction with molecular targets such as biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting membrane-bound proteins . Additionally, its liquid-crystalline properties enable it to form ordered structures that can influence the behavior of other molecules in its vicinity .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. difluoro) reduces the nematic-to-isotropic transition temperature (TNI), enhancing suitability for low-temperature applications .

- Alkyl Chain Length : Longer chains (e.g., pentyl vs. propyl) increase melting points but reduce TNI due to enhanced van der Waals interactions and steric hindrance .

Physical and Thermodynamic Properties

Dielectric Anisotropy (Δε) : The difluoro-propyl variant exhibits higher Δε than trifluoro analogs, making it preferable for high-performance displays .

Biological Activity

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl, with the CAS number 85312-59-0, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article will delve into its biological activity, including toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H24F2

- Molecular Weight : 314.42 g/mol

- Structure : The compound features a biphenyl core with two fluorine atoms and a propylcyclohexyl group, which influences its interactions in biological systems.

Toxicity Profile

The compound exhibits notable toxicity characteristics:

- Skin Irritation : Classified as H315 (Causes skin irritation) with a 50% concentration threshold.

- Eye Irritation : Classified as H319 (Causes serious eye irritation) with a similar concentration threshold .

Pharmacological Effects

Research indicates that 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl may impact several biological pathways:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the modulation of cellular signaling pathways.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, with early findings indicating it may influence neuroinflammation.

- Endocrine Disruption : Given its structural similarity to other biphenyl compounds, there are concerns regarding its potential as an endocrine disruptor.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. The findings indicated that:

- The compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.

- IC50 values were determined to be in the low micromolar range, suggesting significant potency against these cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 6.8 |

Case Study 2: Neuroprotective Effects

A research article in Neuropharmacology assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress:

- The compound exhibited a protective effect by reducing reactive oxygen species (ROS) levels.

- It enhanced cell viability compared to untreated controls.

| Treatment | Viability (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.